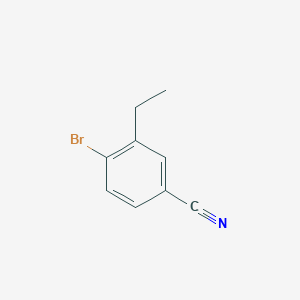

4-Bromo-3-ethylbenzonitrile

描述

Historical Context and Evolution of Aryl Nitrile Chemistry

The journey of aryl nitrile chemistry began in the 19th century with the development of initial synthetic methods. A landmark discovery was the Sandmeyer reaction in 1884, which provided one of the first reliable methods for synthesizing aromatic nitriles from aryl diazonium salts and copper(I) cyanide. numberanalytics.com This reaction remains a fundamental tool in organic chemistry. Another classic method is the Rosenmund-von Braun synthesis, which involves the reaction of an aryl halide with a cyanide salt. wikipedia.org

Over the years, the synthesis of aryl nitriles has evolved significantly. The development of transition-metal-catalyzed cyanation reactions, particularly using palladium, nickel, and copper catalysts, has revolutionized the field. numberanalytics.comorganic-chemistry.org These modern methods offer milder reaction conditions, higher yields, and a broader substrate scope compared to traditional techniques. numberanalytics.comorganic-chemistry.org Recent advancements include metal-free, one-pot methods for preparing aromatic nitriles from electron-rich aromatic compounds. organic-chemistry.org The versatility of the nitrile group, which can be transformed into various other functional groups like carboxylic acids, amides, and amines, has solidified the importance of aryl nitriles as key intermediates in organic synthesis. numberanalytics.com

Strategic Significance of Substituted Benzonitriles in Modern Organic Synthesis

Substituted benzonitriles, such as 4-bromo-3-ethylbenzonitrile, are valuable building blocks in the synthesis of complex organic molecules. numberanalytics.com Their strategic importance stems from the reactivity of both the nitrile group and the substituents on the aromatic ring. The nitrile group can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. numberanalytics.comwikipedia.org

Overview of Current Research Trajectories for Halogenated and Alkyl-Substituted Benzonitriles

Current research on halogenated and alkyl-substituted benzonitriles is focused on several key areas, including the development of novel synthetic methods and their application in medicinal chemistry and materials science.

One significant research trend is the development of more efficient and selective halogenation techniques for benzonitriles. Palladium-catalyzed ortho-halogenation of arylnitriles, using the cyano group as a directing group, has been a notable advancement. acs.org This allows for the precise introduction of halogen atoms at specific positions on the aromatic ring.

In the realm of medicinal chemistry, halogenated and alkyl-substituted benzonitriles are explored as precursors for bioactive compounds. The presence of a halogen atom can enhance a molecule's lipophilicity and its ability to form halogen bonds, which can be crucial for binding to biological targets. nih.gov Research has shown that brominated aromatic compounds can exhibit a range of biological activities.

In materials science, these compounds are investigated for the synthesis of advanced materials. For example, aromatic nitriles are used in the production of polymers and other materials with specific thermal and mechanical properties. The trimerization of aromatic nitriles to form 1,3,5-triazines is another area of interest, as these triazine derivatives have significant industrial applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 83-85 °C |

| Melting Point | 43.5-45.0 °C |

Note: Physical properties can vary depending on purity and storage conditions.

Synthesis of this compound

A common laboratory synthesis of this compound involves the bromination of 4-ethylbenzonitrile (B1329635). This reaction is typically carried out using bromine or a source of bromine like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions are carefully controlled to achieve selective bromination at the desired position on the benzene (B151609) ring.

属性

IUPAC Name |

4-bromo-3-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVYYZNUYKBREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622116 | |

| Record name | 4-Bromo-3-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170230-29-2 | |

| Record name | 4-Bromo-3-ethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Ethylbenzonitrile and Its Advanced Precursors

Established Synthetic Routes to 4-Bromo-3-ethylbenzonitrile

Traditional synthesis of this compound relies on several well-documented chemical transformations. These methods, while effective, often involve harsh conditions and reagents that are now being re-evaluated for their environmental impact.

Electrophilic Bromination of 3-Ethylbenzonitrile (B1329685)

A primary method for synthesizing this compound is through the electrophilic bromination of 3-Ethylbenzonitrile. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene (B151609) ring. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity. The ethyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. In this case, the substitution occurs at the position para to the ethyl group and meta to the nitrile group.

The reaction typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent. acs.orgescholarship.org The synthesis of related 2-acylbenzonitriles has been achieved through a one-pot radical bromination and subsequent hydrolysis of the corresponding 2-ethylbenzonitriles. researchgate.net

Table 1: Comparison of Bromination Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Bromine (Br₂) with FeBr₃ | Inert solvent, room temperature | High reactivity | Corrosive, generates HBr byproduct |

| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (AIBN) | Milder, easier to handle | Can lead to side reactions |

Diazotization and Sandmeyer-Type Reactions from Substituted Anilines

The Sandmeyer reaction provides a versatile route to aryl halides from aniline (B41778) derivatives and has been applied to the synthesis of this compound. numberanalytics.comambeed.com The process begins with the diazotization of an aromatic amine, such as 4-Amino-3-ethylbenzonitrile, to form a diazonium salt. sci-hub.stbris.ac.uk This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or hydrobromic acid at low temperatures (0-5 °C). google.com

The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. numberanalytics.comnumberanalytics.com This method is highly effective for introducing a variety of functional groups onto an aromatic ring. numberanalytics.comacs.org

Key Steps in Sandmeyer Reaction:

Formation of Diazonium Salt: 4-Amino-3-ethylbenzonitrile reacts with NaNO₂ and HBr at 0°C.

Radical Formation: The diazonium salt is reduced by the copper(I) catalyst. numberanalytics.com

Substitution: The resulting aryl radical reacts with the copper(II) halide to form the final product, this compound, and regenerate the copper(I) catalyst. numberanalytics.com

While a cornerstone of synthetic chemistry, traditional Sandmeyer reactions often require stoichiometric amounts of copper salts, leading to waste generation. rsc.org

Palladium-Catalyzed Cyanation of Bromo-Ethyl-Substituted Aromatics

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The synthesis of benzonitriles, including this compound, can be achieved through the cyanation of an appropriately substituted aryl halide, such as 1,4-dibromo-2-ethylbenzene. nih.gov

This methodology offers milder reaction conditions and greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. rsc.orgnih.gov A variety of palladium catalysts and cyanide sources can be employed. Zinc cyanide (Zn(CN)₂) is a commonly used, less toxic alternative to other cyanide salts. nih.gov The choice of ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is critical for the reaction's success, as cyanide ions can poison the palladium catalyst. nih.govcem.de

Table 2: Components of Palladium-Catalyzed Cyanation

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂, [(allyl)PdCl]₂ nih.gov |

| Ligand | Stabilizes the catalyst, influences reactivity | dppf, DPEphos, Xantphos cem.deorganic-chemistry.org |

| Cyanide Source | Provides the nitrile group | Zn(CN)₂, K₄[Fe(CN)₆], KCN nih.govorganic-chemistry.org |

| Solvent | Dissolves reactants, affects reaction rate | DMF, MeCN/H₂O organic-chemistry.orgresearchgate.net |

Novel and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, new methods are being developed that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. cem.de The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of byproducts. rsc.orgias.ac.in

This technology has been successfully applied to palladium-catalyzed cyanation reactions. rsc.orgresearchgate.net For instance, the synthesis of aryl nitriles from aryl halides using formamide (B127407) as both the solvent and cyanide source can be completed in 50 minutes under microwave irradiation, compared to 48 hours with conventional heating. ias.ac.in Microwave heating has also been shown to enhance the efficiency of Sandmeyer-type reactions. acs.org The use of a sealed vessel allows for temperatures and pressures above the solvent's boiling point, which significantly increases the reaction rate. cem.deias.ac.in

Table 3: Conventional vs. Microwave-Assisted Cyanation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days ias.ac.in | Minutes cem.deias.ac.in |

| Energy Input | Bulk heating of reaction vessel | Direct heating of solvent and reactants |

| Yields | Often lower due to side reactions | Generally higher and cleaner rsc.org |

| Scalability | Well-established | Can be challenging, but stop-flow reactors offer a solution cem.de |

Green Chemistry Principles in Benzonitrile (B105546) Preparation

The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. imist.maacs.org In the context of benzonitrile synthesis, this involves several key strategies:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic methods, such as palladium-catalyzed cyanation, are inherently more atom-economical than stoichiometric reactions. bdu.ac.in

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. imist.mabdu.ac.in This includes using water as a solvent, employing less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), and developing metal-free bromination systems. organic-chemistry.orgresearchgate.netnih.gov For example, systems using potassium bromide with an oxidant like orthoperiodic acid offer an alternative to molecular bromine. organic-chemistry.org

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. bdu.ac.in Efforts are ongoing to develop more efficient and recyclable catalysts for both Sandmeyer and cyanation reactions. numberanalytics.comacs.org

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps simplifies synthesis and reduces waste. acs.orgbdu.ac.in

Recent research has focused on developing greener alternatives for traditional reactions. This includes aerobic oxidative bromination, which uses oxygen from the air as the oxidant, and the development of catalytic Sandmeyer reactions that minimize copper waste. acs.orgbohrium.com

Synthesis of Key Derivatives and Analogs of this compound

The strategic synthesis of derivatives and analogs of this compound is pivotal for developing new chemical entities with tailored properties. These synthetic efforts often focus on introducing substituents at specific positions on the benzonitrile core, leading to ortho-, meta-, and para-substituted analogs. The methodologies employed vary significantly depending on the desired substitution pattern, leveraging a range of modern and classical organic reactions.

The synthesis of position-specific substituted benzonitriles is a cornerstone of medicinal and materials chemistry. The electronic and steric nature of substituents dictates the synthetic approach, with distinct strategies developed for accessing ortho, meta, and para isomers.

Ortho-Substituted Benzonitrile Analogs:

The synthesis of ortho-substituted benzonitriles can be challenging due to steric hindrance near the nitrile group. However, several effective methods have been established.

One prominent strategy involves the nucleophilic displacement of a nitro group from an o-nitrobenzonitrile precursor. This reaction is facilitated by the activation provided by the adjacent cyano group. acs.orgacs.org A variety of nucleophiles, including alkoxides, thiol anions, amines, and azide (B81097) ions, can be used to displace the nitro group, leading to a diverse array of ortho-substituted benzonitriles in high yields. acs.org

Another advanced method is the palladium-catalyzed ortho-arylation of N-cyclohexylbenzamides, followed by dehydration with trifluoroacetic anhydride. nih.gov This one-pot sequence allows for the efficient production of ortho-arylated benzonitriles. The choice of the N-alkyl substituent on the benzamide (B126) is crucial; secondary alkyl groups like cyclohexyl favor the formation of the benzonitrile. nih.gov

A novel three-step strategy has also been developed for converting 4-substituted pyridines into 2-substituted benzonitriles. bris.ac.ukresearchgate.net This process begins with pyridine (B92270) N-oxidation, followed by photochemical deconstruction to yield a nitrile-containing butadiene intermediate, which then undergoes a Diels-Alder cycloaddition to form the desired benzonitrile ring. bris.ac.ukresearchgate.net

It is often observed that reactions involving ortho-substituted benzonitriles proceed more slowly compared to their meta and para counterparts due to steric effects. st-andrews.ac.ukacs.org

Table 1: Selected Synthetic Strategies for ortho-Substituted Benzonitriles

| Method | Precursor | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Nitro Displacement | o-Nitrobenzonitriles | Nucleophiles (e.g., alkoxides, thiol anions) | ortho-Alkoxy/Thioalkoxy-benzonitriles | acs.org |

| Pd-Catalyzed Arylation | N-Cyclohexylbenzamides | Pd(OAc)₂, ArI, (CF₃CO)₂O | ortho-Aryl-benzonitriles | nih.gov |

Meta-Substituted Benzonitrile Analogs:

The synthesis of meta-substituted benzonitriles can be achieved through various routes, often starting from appropriately substituted benzene derivatives.

Direct cyanation of meta-substituted haloarenes is a common approach. For instance, 3-ethylbenzonitrile can be synthesized by treating 3-ethylbromobenzene with copper(I) cyanide in a polar aprotic solvent like DMF. This nucleophilic aromatic substitution reaction provides good yields.

The classic Sandmeyer reaction is another versatile method. It involves the diazotization of a meta-substituted aniline, followed by treatment with a cyanide salt, typically copper(I) cyanide, to introduce the nitrile group. google.com

Furthermore, synthetic strategies starting from meta-substituted benzaldehydes have been developed. These aldehydes can be converted to their corresponding oximes, which are then dehydrated to form the benzonitrile. rsc.orggoogle.com Studies have shown that the electronic nature of substituents can influence reactivity, with electron-withdrawing groups sometimes enhancing the conversion rate. rsc.org

Para-Substituted Benzonitrile Analogs:

Para-substituted benzonitriles are often the most readily accessible isomers due to favorable electronic effects and reduced steric hindrance.

A straightforward method for preparing certain analogs is the direct bromination of a para-substituted benzonitrile. For example, 3-bromo-4-ethylbenzonitrile (B13122809) can be synthesized via the bromination of 4-ethylbenzonitrile (B1329635) using a bromine source like N-bromosuccinimide (NBS) with a catalyst.

The conversion of para-substituted benzaldehydes to nitriles is a highly efficient process. rsc.org One-pot methods using hydroxylamine (B1172632) hydrochloride are common, where the aldehyde is converted to an aldoxime in situ and subsequently dehydrated. rsc.orggoogle.comgoogle.com Research indicates that reactions with para-substituted aldehydes often yield better results compared to their meta-substituted counterparts. rsc.org

For phenolic derivatives, such as the synthesis of paracetamol from 4-cyanophenol, a multi-step process involving the formation of an amidine intermediate followed by oxidative rearrangement has been demonstrated. mdpi.com In general, reactions to form para-substituted products, such as in the synthesis of 2-substituted thiazolines from various benzonitriles, tend to be faster and higher yielding than for the other isomers. st-andrews.ac.uk

Table 2: Selected Synthetic Strategies for meta- and para-Substituted Benzonitriles

| Position | Method | Precursor | Reagents | Product Type | Ref. |

|---|---|---|---|---|---|

| meta | Direct Cyanation | 3-Ethylbromobenzene | CuCN, DMF | 3-Ethylbenzonitrile | |

| meta | Sandmeyer Reaction | meta-Substituted Anilines | 1. NaNO₂, H⁺ 2. CuCN | meta-Substituted Benzonitriles | google.com |

| para | Bromination | 4-Ethylbenzonitrile | NBS, Catalyst | 3-Bromo-4-ethylbenzonitrile | |

| para | Aldehyde Conversion | para-Substituted Benzaldehydes | NH₂OH·HCl, Dehydrating Agent | para-Substituted Benzonitriles | rsc.orggoogle.com |

The choice of synthetic strategy is ultimately dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 3 Ethylbenzonitrile

Reactivity at the Benzonitrile (B105546) Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and participation in cyclization reactions.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. For instance, organometallic reagents can add to the nitrile to form imines, which can be subsequently hydrolyzed to ketones.

Hydrolysis and Hydration Reactions to Amides

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under acidic or basic conditions. A simple method for this transformation involves heating the nitrile with potassium hydroxide (B78521) in tert-butyl alcohol. rsc.org This reaction is a common strategy for converting nitriles into amides, which are important functional groups in many organic molecules. rsc.org

Reduction Reactions to Amines

The nitrile group can be readily reduced to a primary amine. A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄). For example, the reduction of 3-bromo-4-ethylbenzonitrile (B13122809) with LiAlH₄ yields 3-bromo-4-ethylbenzylamine. Another reducing agent that can be employed is BH₃-THF. nih.gov

Cyclization Reactions Involving the Nitrile Group

The nitrile group of 4-Bromo-3-ethylbenzonitrile and its derivatives can participate in intramolecular cyclization reactions to form heterocyclic compounds. For instance, under certain conditions, the nitrile group can react with a neighboring functional group to form a new ring. These reactions are often catalyzed by transition metals or promoted by strong bases. acs.org One notable example is the formation of 3-substituted isochroman-1-ones from 2-substituted benzonitriles. sorbonne-universite.fr

Reactivity at the Bromo Substituent

The bromine atom on the aromatic ring is a key site for reactivity, primarily through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromo substituent of this compound is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with a halide, such as this compound, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile for creating biaryl compounds. For example, the Suzuki-Miyaura coupling of 4-bromo-2-(bromomethyl)benzonitrile (B1370555) with 4-(trifluoromethyl)-phenyl boronic acid yields the corresponding coupled product in good yield. rsc.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. researchgate.net

A variety of palladium catalysts and ligands can be used to promote this reaction, with the choice often depending on the specific substrates. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoarenes

| Aryl Bromide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromo-2-(bromomethyl)benzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Not specified | 2-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)benzonitrile | 79 | rsc.org |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | 4-Methoxybiphenyl | Not specified | researchgate.net |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | 4-Cyanobiphenyl | Not specified | researchgate.net |

Other transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling (using organozinc reagents), can also be employed to functionalize the bromo position of this compound and related compounds. uni-muenchen.deuni-muenchen.de These reactions provide access to a broad array of substituted benzonitriles.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) presents a valuable pathway for the functionalization of this compound. In these reactions, the bromine atom on the electron-deficient aromatic ring is displaced by a nucleophile. The presence of the electron-withdrawing nitrile group (-CN) facilitates this process by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

The reactivity in nucleophilic aromatic substitution is influenced by the nature of the leaving group, with the order of reactivity generally being F > Cl > Br > I. masterorganicchemistry.com While the C-Br bond is weaker than the C-F bond, the rate-determining step is typically the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A notable example of a nucleophilic aromatic substitution reaction involving a similar compound, 3-bromo-4-ethylbenzonitrile, is its reaction with sodium methoxide (B1231860) to yield 3-methoxy-4-ethylbenzonitrile. Although the positions of the ethyl and bromo substituents are reversed compared to the titular compound, the underlying principle of nucleophilic displacement of the bromide remains the same.

| Reactant | Nucleophile | Product | Reaction Type |

| 3-Bromo-4-ethylbenzonitrile | Sodium methoxide | 3-Methoxy-4-ethylbenzonitrile | Nucleophilic Aromatic Substitution |

This table illustrates a representative nucleophilic aromatic substitution reaction.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful technique in organometallic chemistry for the synthesis of organometallic reagents, which are subsequently used in a variety of carbon-carbon bond-forming reactions. wikipedia.org This process typically involves the reaction of an organic halide with an organometallic reagent, most commonly an organolithium compound like n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu

For this compound, halogen-metal exchange would involve the reaction with an organolithium reagent to generate a lithiated aryl species. This reaction is generally very fast and is often conducted at low temperatures (e.g., -100 °C) to prevent side reactions, such as attack at the nitrile group. tcnj.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Once formed, the lithiated intermediate can react with various electrophiles. This approach has been demonstrated in the synthesis of complex molecules, such as in the Parham cyclization for the formation of heterocycles. wikipedia.org Another application is the preparation of Grignard reagents by reacting a pre-formed Grignard reagent with an organic halide, a method that tolerates a range of functional groups. wikipedia.org

| Starting Material | Reagent | Intermediate | Application |

| Aryl Bromide | n-Butyllithium | Lithiated Arene | Parham Cyclization |

| Aryl Bromide/Iodide | Isopropylmagnesium chloride | Arylmagnesium chloride | Grignard Reagent Formation |

This table showcases common halogen-metal exchange processes and their applications.

Reactivity at the Ethyl Substituent

The ethyl group of this compound possesses benzylic C-H bonds that are susceptible to functionalization. The direct conversion of these C-H bonds to other functional groups is a highly desirable transformation in organic synthesis.

One such method involves visible-light-activated diarylketones, such as 9-fluorenone (B1672902), to selectively abstract a benzylic hydrogen atom. nih.gov The resulting benzylic radical can then react with a suitable reagent, for instance, a fluorine radical donor, to yield the corresponding benzylic fluoride. nih.gov This method has been shown to be effective for a range of substrates, including those with electron-deficient groups like the nitrile in 4-ethylbenzonitrile (B1329635). nih.gov This suggests that this compound could likely undergo similar benzylic fluorination.

| Substrate | Catalyst | Reagent | Product | Reaction Type |

| Ethylbenzene (B125841) derivative | 9-Fluorenone (visible light) | Selectfluor | Benzylic fluoride | Benzylic C-H Fluorination |

| 4-Ethylbenzonitrile | 9-Fluorenone (visible light) | Selectfluor | Fluorinated product | Benzylic C-H Fluorination |

This table highlights a method for benzylic C-H functionalization.

The ethyl substituent of this compound can undergo oxidative transformations to introduce carbonyl functionalities. The oxidation of benzylic C-H bonds to ketones is a common and useful reaction.

For example, the oxidation of 3-ethylbenzonitrile (B1329685) and 4-ethylbenzonitrile to 3-acetylbenzonitrile (B155718) and 4-acetylbenzonitrile, respectively, has been successfully achieved with high yields. rsc.org These reactions demonstrate the feasibility of converting the ethyl group into an acetyl group. rsc.org It is therefore highly probable that this compound could be similarly oxidized to 4-bromo-3-acetylbenzonitrile. The selective oxidation of hydrocarbons under mild conditions using molecular oxygen as the terminal oxidant is an area of active research. researchgate.net

| Substrate | Product | Yield |

| 3-Ethylbenzonitrile | 3-Acetylbenzonitrile | 85% |

| 4-Ethylbenzonitrile | 4-Acetylbenzonitrile | 77% rsc.org |

This table presents the yields of benzylic oxidation for related compounds.

Comprehensive Mechanistic Studies of this compound Reactions

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions. acs.org These computational methods can provide insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally. acs.org

For reactions involving compounds like this compound, DFT studies can be employed to understand various mechanistic aspects. For instance, in the context of nucleophilic aromatic substitution, DFT can model the formation and stability of the Meisenheimer intermediate.

In the study of benzylic C-H functionalization, DFT calculations can help to map the potential energy surface of the reaction, identifying the lowest energy pathway and explaining the observed selectivity. For example, in a photolytic C-H fluorination reaction, DFT could be used to analyze the energetics of hydrogen atom abstraction by the photoexcited catalyst and the subsequent fluorine atom transfer. nih.gov

Similarly, for cascade reactions involving related structures, DFT has been used to investigate the free energy profiles of the reaction, helping to understand the observed product selectivity and the role of different intermediates and transition states. acs.org Such computational studies can predict the feasibility of different reaction pathways and guide the design of new synthetic methods. bris.ac.uk

| Computational Method | Application | Insights Gained |

| DFT | Olefin Hydrogenation Catalysis | Elucidation of the full catalytic cycle, stabilization effects, and reaction coordinates. acs.org |

| DFT | Cascade Reactions | Analysis of reaction mechanisms, selectivity, and free energy profiles. acs.org |

| DFT | Photolytic C-H Fluorination | Mapping of transition states and electron density profiles to understand reaction mechanisms. |

This table summarizes the application of DFT in elucidating reaction mechanisms.

Experimental Kinetic Isotope Effect (KIE) Studies

Experimental Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. While no direct KIE studies have been published specifically for this compound, data from analogous compounds provide significant insights into the reactivity of the C-H bonds at the ethyl group and reactions involving the nitrile moiety.

In a visible light-promoted, 9-fluorenone-catalyzed benzylic fluorination, a competition experiment between ethylbenzene and its deuterated counterpart (ethylbenzene-d2) revealed a primary KIE value of 1.9. nih.gov This modest KIE value is consistent with a mechanism where the abstraction of a hydrogen atom from the benzylic position is the rate-limiting step, likely proceeding through a radical intermediate. nih.gov Given the structural similarity, a comparable KIE would be anticipated for the benzylic C-H bonds of this compound under similar reaction conditions.

For reactions involving the nitrile group, KIE studies on the hydration of benzonitrile to benzamide (B126) in both H₂O and D₂O showed a KIE value of approximately 0.91, which is close to unity. rsc.org This suggests that the water molecule is not significantly involved in the rate-determining step of this particular hydration reaction. rsc.org

These findings for related structures help in predicting the mechanistic pathways for this compound. A KIE significantly greater than 1 would be expected for reactions involving the cleavage of the benzylic C-H bond in the rate-determining step, whereas a KIE near 1 would be expected for reactions where the nitrile group is the primary site of transformation without proton transfer in the slow step.

Table 1: Kinetic Isotope Effect (KIE) Data for Reactions of Related Aromatic Compounds

| Reaction | Substrate(s) | KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Benzylic Fluorination | Ethylbenzene / Ethylbenzene-d2 | 1.9 | C–H abstraction is involved in the rate-limiting step. | nih.gov |

| Oxidation | Cumene / d-Cumene | Not specified, but study conducted | Used to probe the mechanism of benzylic oxidation. | rsc.org |

Radical Intermediates and Trapping Experiments

The involvement of radical intermediates in reactions of substituted benzonitriles is well-documented, particularly in photochemical and oxidation reactions. The substituents on the aromatic ring, such as the bromo and ethyl groups in this compound, play a crucial role in the formation and stability of these radical species.

Mechanistic studies involving radical trapping agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT) are definitive in proving the existence of radical intermediates. beilstein-journals.orgacs.org For instance, in a photo-induced azidooxygenation reaction, the use of BHT as a radical scavenger quenched the primary reaction and led to the formation of a spin adduct, confirming the presence of a free azidyl radical. acs.org Similarly, in a nucleophilic functionalization reaction, the addition of TEMPO to the reaction mixture trapped the radical intermediate, preventing the formation of the desired product and instead forming a TEMPO-adduct, which could be detected by mass spectrometry. beilstein-journals.org

In the context of this compound, reactions initiated at the benzylic position of the ethyl group are expected to proceed via a benzylic radical. The stability of this radical is influenced by the electronic properties of the substituents on the ring. The electron-withdrawing nature of both the nitrile and bromo groups can influence the stability and subsequent reaction pathways of such intermediates. DFT studies on related systems suggest that mechanisms can proceed through carbonyl addition followed by cyclization at the cyano group, involving various radical and anionic intermediates. acs.org

Table 2: Examples of Radical Trapping Experiments in Organic Synthesis

| Reaction Type | Radical Scavenger | Observation | Mechanistic Insight | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Functionalization | TEMPO | Formation of TEMPO-adduct, suppression of main product. | Confirms a radical-based mechanism. | beilstein-journals.org |

| Azidooxygenation | BHT | Reaction quenched, formation of azidyl spin adduct. | Demonstrates the presence of free azidyl radicals. | acs.org |

While direct trapping experiments on this compound are not reported in the reviewed literature, the established reactivity of similar compounds strongly suggests that radical pathways are accessible, particularly in benzylic functionalization and certain photochemical reactions. nih.govacs.org

Photochemical Pathways and Mechanistic Insights

Photochemical reactions provide unique pathways for the functionalization of aromatic compounds like this compound. These reactions often involve the generation of highly reactive species such as radical ions or excited states.

One relevant study on visible light-promoted metal-free C–H activation demonstrated the benzylic monofluorination of various ethylbenzenes using 9-fluorenone as a photocatalyst. nih.gov The study noted that while many substituted ethylbenzenes reacted cleanly, the reaction of 3-bromo substituted ethylbenzene was less clean and afforded the product in only moderate yield. nih.gov This indicates that the bromo substituent, while tolerated, impacts the efficiency and selectivity of the photochemical pathway. The proposed mechanism involves the photoexcitation of 9-fluorenone, which then engages in a process leading to the abstraction of a benzylic hydrogen to form a benzylic radical. nih.gov

In another study, the photocatalytic oxidative bromination of arenes was investigated using anthraquinone (B42736) derivatives as catalysts. researchgate.net It was observed that the electron-deficient 4-ethylbenzonitrile was a poor substrate for this transformation, resulting in a low yield of a cyanation product instead of the expected bromination. researchgate.net This suggests that for this compound, which is also an electron-deficient system due to the bromo and cyano groups, similar photocatalytic pathways might be challenging or could lead to unexpected products. The mechanism is believed to involve a photoinduced electron transfer from the arene to the excited photocatalyst, generating a radical cation of the arene. researchgate.net

These studies highlight that photochemical reactions of this compound can be initiated, but the yields and products are highly dependent on the specific reaction conditions and the electronic nature of the substrate. nih.govresearchgate.net

Table 3: Photochemical Reactions of Related Substituted Arenes

| Reaction | Substrate | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Benzylic Monofluorination | 3-Bromo ethylbenzene | 9-Fluorenone, Selectfluor, CFL irradiation | Moderate yield, less clean reaction. | nih.gov |

Structure-Reactivity Relationship (SRR) Analysis for this compound

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitrile (-CN), the bromo (-Br), and the ethyl (-C₂H₅) group. Understanding their electronic and steric effects is crucial for predicting the molecule's behavior in chemical reactions.

Electronic Effects :

Nitrile Group (-CN) : This is a strongly electron-withdrawing group through both resonance and induction, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position.

Bromo Group (-Br) : This is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. It acts as an ortho, para-director.

Ethyl Group (-C₂H₅) : This is an electron-donating group through induction, activating the ring (relative to hydrogen) towards electrophilic substitution and directing to ortho and para positions.

The combined effect of these groups makes the aromatic ring of this compound relatively electron-poor. This is supported by experimental observations where 4-ethylbenzonitrile, a structurally similar electron-deficient arene, proved to be a poor substrate in a photocatalytic oxidative bromination. researchgate.net

Reactivity at Different Sites :

Aromatic Ring : The deactivating nature of the cyano and bromo groups makes electrophilic aromatic substitution challenging. Nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile, is a more plausible reaction pathway, facilitated by the electron-withdrawing nitrile group. The compound can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, at the C-Br bond.

Benzylic Position : The ethyl group provides a site for radical reactions, such as oxidation or halogenation, at the benzylic position. rsc.org However, the efficiency of such reactions can be modest. For instance, in a photocatalytic fluorination, 3-bromo-substituted ethylbenzenes were found to give moderate yields, suggesting some electronic or steric hindrance. nih.gov

Nitrile Group : The nitrile group itself can undergo reactions such as reduction to an amine or hydrolysis to a carboxylic acid. rsc.org

An intermolecular competition experiment involving the palladation of several substituted pyridines and benzenes, including 4-ethylpyridine (B106801) and 4-ethylbenzonitrile, was designed to probe relative reactivities, highlighting how different electronic environments affect reaction rates. mit.edu The copolymerization behavior of various cyanostyrenes with styrene (B11656) also provides SRR insights, showing that an increase in the electron-accepting character of the cyanostyrene enhances the alternating tendency in the copolymerization. psu.edu This principle applies to this compound, where its electron-deficient nature would strongly influence its reactivity in polymerization and other addition reactions.

Table 4: Summary of Structure-Reactivity Insights

| Functional Group | Electronic Effect | Influence on Reactivity | Potential Reactions |

|---|---|---|---|

| Nitrile (-CN) | Strongly electron-withdrawing | Deactivates ring to EAS; Activates ring to NAS | Reduction, Hydrolysis, Cycloadditions |

| Bromo (-Br) | Electron-withdrawing (induction), weak deactivator | Directs EAS to ortho/para; Site for coupling reactions | Nucleophilic Substitution, Cross-Coupling |

Advanced Spectroscopic and Structural Characterization Studies of 4 Bromo 3 Ethylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton can be constructed. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group and the three aromatic protons.

Ethyl Group: A triplet signal integrating to three protons (3H) is expected for the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons. A quartet signal, integrating to two protons (2H), is expected for the methylene (-CH₂-) protons, resulting from coupling with the methyl protons.

Aromatic Region: The three protons on the benzene (B151609) ring (H-2, H-5, and H-6) will exhibit a complex splitting pattern due to their coupling relationships. H-2 is expected to appear as a doublet, coupled only to H-6 (meta-coupling). H-6 will likely be a doublet of doublets, showing coupling to both H-5 (ortho-coupling) and H-2 (meta-coupling). H-5 is expected to be a doublet, coupled to H-6 (ortho-coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

Ethyl Group: Two distinct signals will correspond to the methyl (-CH₃) and methylene (-CH₂-) carbons.

Aromatic & Nitrile Carbons: Seven signals are expected for the remaining carbons. This includes the four protonated aromatic carbons (C-2, C-5, C-6), the three quaternary carbons (C-1, C-3, C-4), and the nitrile carbon (-C≡N). The carbon attached to the bromine (C-4) and the nitrile carbon will have characteristic chemical shifts influenced by the electronegativity and anisotropy of these groups. The nitrile carbon typically appears in the 115-120 ppm range.

Predicted ¹H and ¹³C NMR Data for 4-Bromo-3-ethylbenzonitrile

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ ppm) |

| -CH₂-CH₃ | ~1.25 | Triplet (t) | -CH₂-CH₃ | ~15 |

| -CH₂-CH₃ | ~2.80 | Quartet (q) | -CH₂-CH₃ | ~29 |

| Ar-H5 | ~7.50 | Doublet (d) | C-CN | ~112 |

| Ar-H6 | ~7.70 | Doublet of Doublets (dd) | -C≡N | ~118 |

| Ar-H2 | ~7.85 | Doublet (d) | C-Br | ~128 |

| Ar-CH | ~130-136 | |||

| C-Ethyl | ~148 |

To unambiguously confirm the assignments made from 1D NMR spectra, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between nuclei, providing a definitive map of the molecule's structure. uni-regensburg.deipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons H-5 and H-6, and a weaker correlation between H-2 and H-6, verifying their positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is essential for mapping out the connectivity of quaternary carbons and linking different functional groups. ipb.ptsdsu.edu For this molecule, key HMBC correlations would include:

Correlations from the methylene (-CH₂-) protons to aromatic carbons C-2, C-3, and C-4, confirming the ethyl group's position at C-3.

A correlation from the aromatic proton H-2 to the nitrile carbon, confirming the cyano group's position at C-1.

Correlations from H-5 to C-3 and C-1, and from H-6 to C-4, which would help to assign all aromatic carbon signals unambiguously.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, which each have characteristic absorption frequencies. jchps.comresearchgate.net

The FTIR spectrum provides information on molecular vibrations that involve a change in the dipole moment. For this compound, the most characteristic absorption bands are expected for the nitrile, aromatic, and aliphatic C-H groups. doi.org A strong, sharp absorption band characteristic of the C≡N stretching vibration is expected in the range of 2220-2240 cm⁻¹. ijrte.org Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be found just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain complex absorptions from C-C stretching, C-H bending, and the C-Br stretching vibration. researchgate.net

FT-Raman spectroscopy is a complementary technique that detects vibrations involving a change in polarizability. researchgate.net The C≡N stretch, which is strong in the IR, also typically gives a strong signal in the Raman spectrum. Aromatic ring stretching vibrations often produce more intense Raman signals than IR absorptions. The C-Br stretch is also expected to be Raman active. nih.gov

A complete assignment of all 42 fundamental vibrational modes for this compound requires a detailed analysis correlating every observed band in the FTIR and FT-Raman spectra to a specific molecular motion (e.g., stretching, bending, rocking, twisting). ijrte.org This process is significantly enhanced by Normal Coordinate Analysis (NCA), a computational method often performed using Density Functional Theory (DFT). ias.ac.inniscpr.res.in NCA calculates theoretical vibrational frequencies and their corresponding atomic displacements (normal modes). scispace.com By comparing these calculated frequencies with the experimental data, a highly reliable assignment of the entire vibrational spectrum can be achieved. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong / Medium-Strong |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong / Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong / Strong |

| CH₂/CH₃ Bending | 1470 - 1370 | Medium / Medium |

| C-Br Stretch | 700 - 500 | Strong / Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, both high-resolution mass spectrometry and fragmentation pathway analysis offer significant insights.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of its elemental composition with high precision. The presence of bromine is distinctly characterized by the isotopic pattern of its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. pressbooks.pub This results in two peaks of almost equal intensity for the molecular ion ([M]+) and any bromine-containing fragments, separated by two mass-to-charge units (m/z). pressbooks.pub

Interactive Data Table: Calculated HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₉H₈⁷⁹BrN]⁺ | 79Br | 208.9835 |

| [C₉H₈⁸¹BrN]⁺ | 81Br | 210.9814 |

The fragmentation of this compound in a mass spectrometer is influenced by the electron-withdrawing nitrile group, the bromo substituent, and the ethyl group. The initial event is the removal of an electron to form the molecular ion, [C₉H₈BrN]⁺•. libretexts.org The fragmentation pathways are generally predictable based on the stability of the resulting fragments. libretexts.org

A primary and highly characteristic fragmentation step for alkylbenzenes is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) from the ethyl group. docbrown.infomsu.edu This would lead to the formation of a stable benzylic cation. Another common fragmentation is the loss of the bromine atom.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is often a dominant fragmentation pathway for compounds containing an ethyl group attached to an aromatic ring. docbrown.info The resulting cation would be resonance-stabilized.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would result in a phenyl cation.

Loss of ethene (C₂H₄): A McLafferty-type rearrangement is not possible, but the loss of an ethene molecule through other rearrangements can sometimes be observed.

Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide. cdnsciencepub.com

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [C₈H₅BrN]⁺ | [M-CH₃]⁺ | 194 | Loss of a methyl radical from the ethyl group. |

| [C₉H₈N]⁺ | [M-Br]⁺ | 130 | Loss of a bromine radical. |

| [C₇H₅Br]⁺• | [M-C₂H₃N]⁺• | 170 | Loss of vinyl cyanide. |

| [C₈H₅Br]⁺ | [M-HCN]⁺ | 182 | Loss of hydrogen cyanide from the molecular ion. |

X-ray Diffraction for Solid-State Molecular Geometry

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of a molecule's solid-state structure. mdpi.com For this compound, an SCXRD analysis would reveal the planarity of the benzonitrile (B105546) ring and the conformation of the ethyl group relative to the ring. The precise bond lengths and angles of the C-Br, C-C, and C≡N bonds would be determined. uol.de

Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of similar substituted benzonitriles suggests that the benzonitrile core would be largely planar. researchgate.net The ethyl group's conformation would be a key structural feature, defined by the torsion angle between the aromatic ring and the C-C bond of the ethyl group.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on similar structures)

| Parameter | Expected Value Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| C-Br Bond Length | ~1.90 Å | Standard length for a C(sp²)-Br bond. |

| C≡N Bond Length | ~1.14 Å | Typical length for a nitrile triple bond. |

| Dihedral Angle (Ring-Ethyl) | Variable | Indicates the rotational conformation of the ethyl group. |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.goviucr.org This analysis maps properties onto the surface that represents the boundary where the electron density of a molecule is shared with its neighbors. The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. researchgate.netresearchgate.net

For this compound, the Hirshfeld surface analysis would likely highlight several key interactions:

H···H contacts: Typically, these are the most abundant interactions, arising from the hydrogen atoms on the ethyl group and the aromatic ring. researchgate.net

Br···H/H···Br contacts: These represent significant interactions between the bromine atom of one molecule and hydrogen atoms of neighboring molecules. nih.gov

N···H/H···N contacts: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

Br···N/N···Br or Br···Br contacts: Halogen bonding is a possible interaction that could influence the crystal packing. researchgate.net

Computational Chemistry and Quantum Chemical Investigations of 4 Bromo 3 Ethylbenzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and geometric properties of molecular systems due to its favorable balance of accuracy and computational cost. science.gov Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide a reliable description of the molecule's behavior. researchgate.net

The first step in a computational study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For 4-Bromo-3-ethylbenzonitrile, this involves finding the most stable three-dimensional structure. A key aspect of its structure is the orientation of the ethyl group relative to the benzene (B151609) ring. Conformational analysis is performed by systematically rotating the dihedral angle of the ethyl group to identify the global energy minimum, which corresponds to the most stable conformer. This analysis reveals that the preferred conformation is one that minimizes steric hindrance between the ethyl group and the adjacent substituents on the ring.

The optimized geometric parameters, including bond lengths and bond angles, can be calculated with high precision. These theoretical values provide a benchmark for comparison with experimental data, such as that from X-ray crystallography.

Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.910 |

| C-C (ring avg.) | 1.395 | |

| C-C (ethyl) | 1.538 | |

| C≡N | 1.158 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-C-CN | 120.1 | |

| C-C-C (ethyl) | 112.3 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. science.gov A smaller gap suggests that the molecule is more easily excited and more reactive. For this compound, the HOMO is typically localized on the electron-rich benzene ring and the bromine atom, while the LUMO is concentrated around the electron-withdrawing nitrile group. researchgate.netacs.org

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. acs.org The MEP surface for this compound would show negative potential (red/yellow regions) around the nitrogen atom of the nitrile group and the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms of the ethyl group and the aromatic ring, highlighting areas prone to nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be simulated. This simulated spectrum is invaluable for assigning the vibrational modes of experimentally obtained spectra. science.govnih.gov Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and rocking, that define a particular vibrational mode. For this compound, characteristic frequencies include the C≡N stretch, the C-Br stretch, and various modes associated with the ethyl group and the benzene ring.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2980 - 2850 |

| C≡N Stretch | Nitrile | ~2230 |

| C=C Stretch | Benzene Ring | 1600 - 1450 |

| C-Br Stretch | Bromo Group | ~650 |

To gain a deeper understanding of bonding and charge distribution, Natural Bond Orbital (NBO) analysis is often employed. science.gov NBO analysis examines the interactions between filled and vacant orbitals, quantifying the intramolecular charge transfer and delocalization of electron density. science.gov For this compound, this analysis would reveal hyperconjugative interactions, such as those between the C-C and C-H bonds of the ethyl group and the π-system of the benzene ring. It also quantifies the electron-withdrawing effect of the nitrile and bromo substituents on the aromatic ring.

Global reactivity descriptors derived from the conceptual DFT framework, such as electronic chemical potential (μ), hardness (η), and electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based entirely on first principles without empirical parameterization. nih.gov These methods can provide very high accuracy, particularly for smaller molecules, but are often computationally more demanding than DFT. They can be used to benchmark DFT results for specific properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While faster than DFT or ab initio methods, they are generally less accurate. cdnsciencepub.com They can be useful for preliminary analyses of very large molecular systems or for high-throughput screening where computational speed is a priority.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods like DFT are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its behavior in a solution, revealing information about its solvation shell, diffusion characteristics, and conformational dynamics in a condensed phase. google.com Furthermore, if this compound were being studied as a potential ligand, MD simulations would be essential for modeling its interaction with a biological target, such as an enzyme's active site, providing insights into binding stability and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. mdpi.com The underlying principle is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological or toxicological effects. researchgate.net For a compound like this compound, QSAR models can be invaluable for predicting its potential biological effects without extensive experimental testing.

Research on substituted benzonitriles has demonstrated the utility of QSAR in understanding their activity as, for example, inhibitors of enzymes like reverse transcriptase. tandfonline.com In such studies, a series of related compounds is analyzed, and various molecular descriptors are calculated for each. These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For brominated compounds, specific descriptors related to the halogen atom's properties would also be critical. A QSAR study on novel brominated flame retardants, for instance, identified molecular surface area as a key factor in determining developmental neurotoxicity. nih.gov

To build a QSAR model for this compound, it would be included in a dataset of structurally similar benzonitrile (B105546) derivatives. The biological activity of interest (e.g., cytotoxicity, enzyme inhibition, receptor binding affinity) would be experimentally determined for the entire set. Then, using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links the descriptors to the activity. nih.gov

For example, a hypothetical QSAR model for the toxicity of substituted benzonitriles might take the form:

Log(1/IC50) = β0 + β1(logP) + β2(HOMO) + β3(Molecular Volume)

Where IC50 is the half-maximal inhibitory concentration, logP represents hydrophobicity, HOMO (Highest Occupied Molecular Orbital) energy relates to electron-donating ability, and Molecular Volume is a steric descriptor. The coefficients (β) indicate the relative importance of each descriptor.

Table 1: Hypothetical Data for a QSAR Analysis of Substituted Benzonitriles This table is illustrative and does not represent real experimental data.

| Compound | Log(1/IC50) | logP | HOMO (eV) | Molecular Volume (ų) |

| Benzonitrile | 3.5 | 1.56 | -7.01 | 102.5 |

| 3-Ethylbenzonitrile (B1329685) | 4.1 | 2.35 | -6.85 | 134.8 |

| 4-Bromobenzonitrile | 4.3 | 2.40 | -7.15 | 121.0 |

| This compound | 4.8 | 3.19 | -6.98 | 153.3 |

| 3,4-Dichlorobenzonitrile | 4.6 | 2.68 | -7.25 | 128.2 |

Such models, once validated, can be used to predict the activity of new or untested compounds like this compound, prioritizing them for synthesis and further testing while reducing the reliance on animal studies. qsardb.org

Theoretical Characterization of Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. dergipark.org.tr This involves mapping the potential energy surface (PES) of a reaction, which describes the energy of a molecular system as a function of its geometry. Key points on the PES include reactants, products, reaction intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the lowest energy path between a reactant and an intermediate or product. acs.org

For this compound, theoretical characterization could be applied to understand its synthesis or its subsequent reactivity. For instance, a common synthesis route for substituted benzonitriles involves the cyanation of an aryl halide. The reaction of 4-bromo-3-ethyl-1-iodobenzene with a cyanide source, catalyzed by a transition metal, would proceed through a series of steps (e.g., oxidative addition, reductive elimination). DFT calculations can model each of these steps, identifying the structures and energies of all intermediates and transition states.

Another reaction of interest is the transformation of the nitrile group. For example, the acid-catalyzed hydrolysis of this compound to 4-bromo-3-ethylbenzamide. A theoretical study of this pathway would involve modeling the protonation of the nitrile nitrogen, followed by the nucleophilic attack of a water molecule. The calculations would reveal the structure of the key transition state for the C-O bond formation.

The computational process involves:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state. This is a structure that is a minimum in all geometric coordinates except for one (the reaction coordinate), where it is a maximum.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of competing pathways, chemists can predict the selectivity of a reaction.

Table 2: Hypothetical DFT-Calculated Energies for the Hydrolysis of this compound This table is for illustrative purposes and contains hypothetical energy values.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + H₃O⁺) | 0.0 |

| TS1 | Transition state for nucleophilic attack of H₂O | +22.5 |

| INT | Covalently-bound water intermediate | +5.2 |

| TS2 | Transition state for proton transfer | +15.8 |

| P | Products (4-Bromo-3-ethylbenzamide + H₂O) | -8.7 |

These theoretical investigations provide fundamental insights into reaction mechanisms, kinetics, and selectivity that are often difficult to obtain through experimental means alone. acs.org

Applications of 4 Bromo 3 Ethylbenzonitrile in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Pharmaceutical Intermediate and Building Block

4-Bromo-3-ethylbenzonitrile is widely recognized as a crucial building block in the synthesis of complex pharmaceutical compounds. manvibiopharma.combicbiotech.com Its utility stems from the presence of three key functional groups on the benzene (B151609) ring: a bromo group, an ethyl group, and a nitrile group. This specific arrangement allows for a variety of chemical transformations, enabling chemists to introduce diverse functionalities and construct intricate molecular architectures. The bromine atom, for instance, can be readily displaced or participate in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other nitrogen-containing heterocycles. This chemical reactivity makes this compound a versatile intermediate for creating libraries of compounds for drug discovery programs.

Design and Synthesis of Biologically Active Derivatives

The true value of this compound lies in its application as a precursor for the synthesis of a wide range of biologically active derivatives.

Development of Sphingosine-1-Phosphate (S1P1) Receptor Agonists for Immunosuppressive and Neurological Therapies (e.g., Multiple Sclerosis Treatment)

A significant area of research involving this compound is in the development of agonists for the sphingosine-1-phosphate receptor 1 (S1P1). S1P receptors are a class of G protein-coupled receptors that play a critical role in the immune system, particularly in regulating the trafficking of lymphocytes from lymphoid organs. google.comepo.org Agonists of the S1P1 receptor can sequester lymphocytes in the lymph nodes, preventing their migration to sites of inflammation. This mechanism of action is particularly relevant for the treatment of autoimmune diseases like multiple sclerosis (MS). google.com

Research has demonstrated that derivatives of this compound are key components in the synthesis of potent and selective S1P1 receptor agonists. sci-hub.st For example, the synthesis of Siponimod, a modulator of the S1P receptor used in the treatment of secondary progressive multiple sclerosis, utilizes intermediates that can be derived from this compound. The structural framework provided by this starting material is instrumental in achieving the desired pharmacological profile for these immunosuppressive agents.

Compounds Targeting Androgen Receptors for Prostate Cancer Research

The androgen receptor (AR) is a key driver in the progression of prostate cancer. nih.govnih.gov Consequently, the development of molecules that can modulate AR activity is a major focus of prostate cancer research. ucla.edugoogleapis.com this compound has been utilized as a building block in the synthesis of novel compounds targeting the androgen receptor. The nitrile functionality and the substituted phenyl ring of this compound can be incorporated into larger molecules designed to interact with the ligand-binding domain of the AR, potentially leading to the development of new anti-androgen therapies.

Exploration of Broad-Spectrum Biological Activities (e.g., Antimicrobial, Anticancer)

Beyond its specific applications in S1P1 and androgen receptor modulation, derivatives of this compound have been investigated for a broader range of biological activities. The inherent chemical features of the molecule, including the presence of a halogen atom and a nitrile group, can contribute to its interaction with various biological targets.

Antimicrobial Activity: Studies have shown that certain benzonitrile (B105546) derivatives exhibit antimicrobial properties. The incorporation of the this compound moiety into larger chemical structures can lead to compounds with potential antibacterial and antifungal activities. nih.gov

Anticancer Activity: The development of novel anticancer agents is a continuous effort in medicinal chemistry. Research has indicated that some compounds derived from substituted benzonitriles possess cytotoxic effects against cancer cell lines. nih.gov The structural motif of this compound can serve as a starting point for the design and synthesis of new potential anticancer drugs.

Pharmacokinetic and Pharmacodynamic Predictive Modeling

In modern drug discovery, computational tools play a crucial role in predicting the properties of potential drug candidates before their synthesis and testing. This in silico approach helps to prioritize compounds with favorable pharmacokinetic and pharmacodynamic profiles.

In Silico Prediction of Blood-Brain Barrier (BBB) Permeability and Lipophilicity (clog P, TPSA)

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical factor. nih.govnih.govfrontiersin.orgarxiv.org The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Computational models are widely used to predict the BBB permeability of molecules based on their physicochemical properties. nih.govnih.govfrontiersin.org

Key parameters used in these predictions include:

Lipophilicity (cLogP): This value represents the logarithm of the partition coefficient of a compound between octanol (B41247) and water and is a measure of its "greasiness." A moderate level of lipophilicity is often required for passive diffusion across the BBB. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better BBB penetration. researchgate.netnih.gov

Derivatives of this compound can be subjected to these in silico analyses to predict their potential to reach targets within the CNS. By calculating the cLogP and TPSA of virtual compounds based on the this compound scaffold, medicinal chemists can design molecules with an increased likelihood of crossing the BBB, which is particularly important for developing treatments for neurological disorders like multiple sclerosis.

Advanced Structure-Activity Relationship (SAR) Studies in Drug Discovery

This compound serves as a crucial scaffold in medicinal chemistry for conducting advanced structure-activity relationship (SAR) studies. SAR investigations are fundamental to drug discovery, as they elucidate the relationship between the chemical structure of a compound and its biological activity. By systematically modifying the structure of a lead compound, such as one derived from this compound, and observing the effects on its interaction with a biological target, researchers can design more potent and selective drugs.

The unique substitution pattern of this compound, featuring a bromine atom, an ethyl group, and a nitrile group on a benzene ring, provides multiple points for chemical modification. For instance, the bromine atom can be replaced by various other groups through reactions like nucleophilic substitution or Suzuki-Miyaura coupling, allowing for the introduction of diverse functionalities. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the ethyl group can also be modified. These transformations enable the synthesis of a library of analogs, which can then be screened for their biological activity.

A key aspect of SAR studies is to understand how different substituents at various positions on the benzonitrile ring influence the compound's interaction with its target. For example, in the development of inhibitors for neuronal nitric oxide synthase (nNOS), a dimeric framework was designed where one part of the molecule interacts with the enzyme's active site, while the other part extends into a secondary binding pocket. scispace.com Although not directly involving this compound, this study exemplifies the principles of SAR, where modifications to a central phenyl core are made to enhance potency and selectivity. scispace.com